Cas no 6974-12-5 (1,4-dibromobut-2-ene)

1,4-Dibromobut-2-ene (CAS 821-06-7) is a brominated alkene with the molecular formula C₄H₆Br₂. This compound features a reactive butadiene backbone with bromine substituents at the 1 and 4 positions, making it a versatile intermediate in organic synthesis. Its key advantages include its utility in cross-coupling reactions, such as Suzuki and Heck couplings, due to the presence of reactive bromine atoms. Additionally, it serves as a precursor for polymers and specialty chemicals. The compound's well-defined structure and high purity ensure consistent performance in synthetic applications. Proper handling is required due to its reactivity and potential hazards.
1,4-dibromobut-2-ene structure
1,4-dibromobut-2-ene structure
Product Name:1,4-dibromobut-2-ene
CAS No:6974-12-5
MF:C4H6Br2
MW:213.898439884186
MDL:MFCD00000249
CID:47145
PubChem ID:641245
Update Time:2025-06-08

1,4-dibromobut-2-ene Chemical and Physical Properties

Names and Identifiers

    • 1,4-Dibromo-2-butene
    • 1,4-Dibrom-but-2-en
    • 1,4-dibromo-2-buten
    • 1,4-Dibromobut-2-ene
    • 1,4-dibromobutene
    • 2-Butene,1,4-dibromo
    • Cis-1,4-DibromoButene
    • tl80
    • TRANS-1,4-DIBROMO-2-BUTENE
    • TRANS-1,4-DIBROMOBUT-2-ENE
    • Wln: E2U2e
    • (E)-1,4-Dibromobut-2-ene
    • (E)-1,4-Dibromo-2-butene
    • (2E)-1,4-dibromobut-2-ene
    • 2-Butene, 1,4-dibromo-, (2E)-
    • 2-BUTENE, 1,4-DIBROMO-
    • TL 80
    • 1,4-DIBROMO-2-BUTYLENE
    • (2E)-1,4-Dibromo-2-butene
    • RMXLHIUHKIVPAB-OWOJBTEDSA-N
    • 2-BUTENE, 1,4-DIBROMO-, trans-
    • sGPDAbWDRUZZBJ@
    • 2-Butene, 1,4-dibromo-, (E
    • 1,4-trans-dibromo-2-butene
    • BCP28223
    • DTXSID8024941
    • 2-01-00-00177 (Beilstein Handbook Reference)
    • 30794-77-5
    • EINECS 230-219-9
    • BRN 1719694
    • C4H6Br2
    • NCGC00260276-01
    • InChI=1/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1
    • EN300-304060
    • BRN 1719696
    • (E)-1,4-dibromo-but-2-ene
    • EC 212-472-7
    • Tox21_202728
    • NCGC00091773-01
    • AKOS015833855
    • SCHEMBL137154
    • D2944
    • NS00003483
    • trans 1,4-dibromobut-2-ene
    • CAS-821-06-7
    • SCHEMBL102759
    • A19492
    • MFCD00000249
    • 6974-12-5
    • EINECS 212-472-7
    • CHEMBL1324439
    • E-1,4-dibromobut-2-ene
    • W-104187
    • 821-06-7
    • NSC 23187
    • FS-4554
    • 4-01-00-00791 (Beilstein Handbook Reference)
    • trans-1,4-Dibromo-2-butene, 99%
    • DTXCID804941
    • LS-12982
    • CS-0017873
    • D72529
    • EN300-106192
    • F16803
    • 2-Butene, 1,4-dibromo-, (E)-
    • DB-027256
    • STL280288
    • 1,4-dibromobut-2-ene
    • MDL: MFCD00000249
    • Inchi: 1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+
    • InChI Key: RMXLHIUHKIVPAB-OWOJBTEDSA-N
    • SMILES: BrC/C=C/CBr
    • BRN: 1719696

Computed Properties

  • Exact Mass: 211.88400
  • Monoisotopic Mass: 211.883625
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 34.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 2.1

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.9393 (estimate)
  • Melting Point: 48-51 °C(lit.)
  • Boiling Point: 205 °C(lit.)
  • Flash Point: 113 °C
  • Refractive Index: 1.5430 (estimate)
  • PSA: 0.00000
  • LogP: 2.33240

1,4-dibromobut-2-ene Security Information

  • Hazardous Material transportation number:UN 2923 8/PG 2
  • WGK Germany:2
  • Hazard Category Code: 25-34
  • Safety Instruction: S26; S36/37/39; S45
  • FLUKA BRAND F CODES:8-19
  • RTECS:EM4725000
  • Hazardous Material Identification: T
  • Risk Phrases:R25
  • Storage Condition:0-6°C

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1,4-dibromobut-2-ene Related Literature

Additional information on 1,4-dibromobut-2-ene

1,4-Dibromobut-2-ene: A Comprehensive Overview

1,4-Dibromobut-2-ene, also known by its CAS number 6974-12-5, is a brominated alkene that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which features a four-carbon chain with bromine atoms attached to the first and fourth carbons, and a double bond between the second and third carbons. The presence of the double bond and bromine substituents imparts distinctive chemical properties, making it a valuable compound in various applications.

The synthesis of 1,4-dibromobut-2-ene typically involves the reaction of 1,4-dibromobutane with a strong base, such as potassium tert-butoxide, under specific conditions to induce elimination and form the double bond. This process is well-documented in organic chemistry literature and highlights the importance of stereochemical control during synthesis. Recent advancements in catalytic methods have further optimized the production of this compound, ensuring higher yields and better purity.

In terms of physical properties, 1,4-dibromobut-2-ene is a colorless liquid with a boiling point around 85°C and a density slightly higher than water due to the bromine substituents. Its solubility in organic solvents like dichloromethane and diethyl ether makes it suitable for various solution-based reactions. The compound exhibits moderate stability under normal conditions but can undergo further reactions under specific stimuli, such as UV light or heat.

The chemical reactivity of 1,4-dibromobut-2-ene is primarily influenced by its bromine atoms and the conjugated double bond system. Bromine substituents are known to activate certain positions on the molecule for nucleophilic substitution or elimination reactions. The double bond introduces additional reactivity, particularly in Diels-Alder reactions and other cycloaddition processes. Recent studies have explored its role as a precursor in the synthesis of complex organic molecules, leveraging its ability to participate in both electrophilic and nucleophilic attacks.

One of the most notable applications of 1,4-dibromobut-2-ene is in polymer science. It has been used as a monomer in the production of brominated polymers, which exhibit enhanced flame retardancy due to the release of bromine-containing radicals during combustion. This property has made it valuable in industries such as electronics and construction, where fire-resistant materials are critical.

In addition to its industrial applications, 1,4-dibromobut-2-ene has found relevance in medicinal chemistry. Researchers have utilized its structure as a scaffold for designing bioactive molecules targeting various therapeutic areas. For instance, recent studies have demonstrated its potential as an intermediate in the synthesis of antiviral agents and anticancer drugs.

The environmental impact of 1,4-dibromobut-2-ene has also been a topic of interest. While it is not classified as hazardous under normal conditions, proper handling and disposal procedures are recommended to minimize any potential ecological effects. Ongoing research aims to develop more sustainable methods for synthesizing this compound to reduce its environmental footprint.

In conclusion, 1,4-dibromobut-2-ene, with its CAS number 6974-12-5, stands out as an important compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new avenues for its use, this compound is expected to play an even more significant role in advancing technological and medical innovations.

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